1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride
Description
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (α-PVP HCl) is a synthetic cathinone derivative classified as a substituted pyrrolidinophenone. It acts as a potent stimulant by inhibiting the reuptake of dopamine, norepinephrine, and serotonin (SNDRI mechanism) . The compound’s free base has a molecular formula of C₁₅H₂₁NO (231.34 g/mol), while the hydrochloride salt (C₁₅H₂₁NO·HCl) has a molecular weight of 267.8 g/mol . Its hydrochloride form is a white crystalline powder with a melting point ranging from 162–173°C, depending on the solvent system . Solubility data include ~10 mg/mL in PBS (pH 7.2) and ~20 mg/mL in ethanol .
Properties
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMXVSMENBAYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468913 | |
| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5485-65-4 | |
| Record name | alpha-Pyrrolidinopentiophenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005485654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B5O7325YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nucleophilic Substitution with α-Bromophenones
The most widely documented method involves reacting α-bromophenone derivatives with pyrrolidine. For example, 1-phenyl-2-bromopentan-1-one reacts with pyrrolidine in anhydrous ethanol under reflux (80–90°C) for 6–8 hours. The reaction proceeds via an SN2 mechanism, where pyrrolidine displaces the bromine atom, forming the secondary amine intermediate.
Critical Parameters:
Reduction and Salt Formation
The intermediate β-ketoamine undergoes reduction using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the free base. Subsequent treatment with hydrochloric acid in diethyl ether or methanol produces the hydrochloride salt.
Optimization Insights:
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Reduction Efficiency: LiAlH4 achieves >90% conversion but poses handling risks, whereas NaBH4 offers safer operation with 75–85% yields.
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Crystallization: Salt formation in methanol yields crystals with 98–99% purity after recrystallization.
Industrial vs. Laboratory-Scale Synthesis
Industrial Production
Large-scale synthesis prioritizes cost efficiency and throughput:
Laboratory-Scale Protocols
Academic and forensic labs emphasize purity and reproducibility:
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Stepwise Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates with >95% purity.
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Analytical Validation: GC-MS and NMR ensure structural conformity to reference standards.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Reaction Time | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Bromophenone Route | 1-Phenyl-2-bromopentan-1-one | 8 hrs | 80°C | 78% | 98% |
| Reductive Amination | 1-Phenylpentan-1-one | 12 hrs | 60°C | 65% | 95% |
| Grignard Addition | Phenylmagnesium bromide | 6 hrs | 0–5°C | 55% | 90% |
Reaction Conditions and Byproduct Management
Side Reactions
Purification Techniques
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Liquid-Liquid Extraction: Separates unreacted pyrrolidine using dichloromethane/water phases.
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Vacuum Distillation: Removes low-boiling-point impurities (<100°C at 10 mmHg).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the β-keto moiety can yield alcohol derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Produces ketones and carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted pyrrolidine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Analytical Chemistry
- Reference Standard : This compound is utilized as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones. Its unique chemical properties allow researchers to calibrate instruments and validate methods for detecting similar substances in various samples .
- Detection Methods : Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) often employ this compound to enhance the accuracy of results when analyzing biological fluids or environmental samples.
2. Neuropharmacology
- Mechanism of Action Studies : The compound is extensively studied for its effects on neurotransmitter systems, particularly focusing on dopamine and norepinephrine pathways. Research has shown that it exhibits potent stimulant effects comparable to other known stimulants like methamphetamine and cocaine .
- Behavioral Studies : Animal models are used to investigate the behavioral effects of this compound, providing insights into its potential addictive properties and the mechanisms underlying stimulant-induced behaviors.
3. Toxicology
- Safety Assessments : Given its classification as a new psychoactive substance (NPS), studies are conducted to assess the safety profile and potential toxicity of 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride. These assessments help in understanding the risks associated with its use and potential for abuse .
Potential Therapeutic Applications
Although primarily recognized for its stimulant properties, there is ongoing research into potential therapeutic uses:
1. Attention Deficit Hyperactivity Disorder (ADHD)
- Investigations are exploring whether compounds like this compound could serve as alternatives or adjuncts to existing ADHD treatments due to their ability to enhance focus and attention through dopaminergic mechanisms .
2. Narcolepsy Treatment
- Similar to ADHD applications, the stimulant effects may provide benefits for patients with narcolepsy, enhancing wakefulness and reducing excessive daytime sleepiness. However, the risk of abuse remains a significant concern in this context .
Case Study 1: Neuropharmacological Research
A study published in a peer-reviewed journal examined the effects of this compound on rodent models. Results indicated increased locomotor activity and heightened sensitivity to reward stimuli, paralleling findings associated with other stimulants. These findings suggest that this compound may share similar addiction pathways with more widely recognized substances .
Case Study 2: Analytical Chemistry Application
In a forensic toxicology study, researchers utilized this compound as a calibration standard for detecting synthetic cathinones in urine samples. The study demonstrated high sensitivity and specificity using LC-MS techniques, confirming the compound's utility in forensic analysis .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Analytical Chemistry | Reference standard for identification/quantification of synthetic cathinones |
| Neuropharmacology | Studies on neurotransmitter systems; behavioral effects in animal models |
| Toxicology | Assessing safety profiles and potential toxicity |
| Therapeutic Potential | Investigating uses in ADHD and narcolepsy treatment |
Mechanism of Action
The compound exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects similar to those of other psychostimulants such as cocaine and methamphetamine .
Comparison with Similar Compounds
Structural Modifications
Physicochemical Properties
Pharmacological and Regulatory Profiles
Key Research Findings
- Crystallographic Differences : Substituents like fluorine (MFPVP) or methyl groups (4-MPHP) alter crystal packing, affecting solubility and detection .
- Chain Length Effects : Elongating the alkyl chain (e.g., N-ethylheptedrone) extends half-life but reduces potency compared to α-PVP .
- Halogenation Impact: Fluorine in MFPVP enhances metabolic stability and binding affinity to monoamine transporters .
Biological Activity
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, commonly referred to as a synthetic cathinone, is a compound structurally related to the natural stimulant khat. This compound has garnered attention due to its psychoactive properties and potential therapeutic applications. Understanding its biological activity is crucial for assessing its pharmacological profile and implications for human health.
- Molecular Formula : C15H22ClNO
- Molecular Weight : Approximately 281.82 g/mol
- CAS Number : 5485-65-4
This compound primarily acts as a reuptake inhibitor for neurotransmitters, notably dopamine and norepinephrine. This mechanism increases the levels of these neurotransmitters in the synaptic cleft, leading to heightened central nervous system (CNS) activity. The compound's stimulant effects are similar to those observed with other stimulants, such as amphetamines, but with distinct differences in selectivity towards various neurotransmitter systems .
Stimulant Properties
The compound exhibits significant stimulant effects, which can be categorized as follows:
- CNS Stimulation : Increased locomotor activity and alertness.
- Cardiovascular Effects : Elevated heart rate and blood pressure due to increased catecholamine levels.
These effects are primarily attributed to its action on the dopamine and norepinephrine transporters, leading to enhanced neurotransmitter availability .
Case Studies and Research Findings
Research has identified various aspects of the biological activity of this compound:
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Neurotransmitter Interaction :
- The compound selectively inhibits dopamine (DAT) and norepinephrine transporters (NET) while having minimal effects on serotonin transporters (SERT). This selectivity may contribute to its unique pharmacological profile compared to other stimulants .
- A study indicated that the S-(+)-enantiomer of the compound is significantly more potent than the R-(−)-enantiomer regarding its reuptake inhibition capabilities .
-
Toxicological Studies :
- In vitro studies have shown hepatotoxicity in primary cultures of rat hepatocytes, although no significant enantioselectivity was observed between the S and R enantiomers .
- Behavioral studies using conditioned taste avoidance methods demonstrated that both enantiomers exhibit aversive effects, with the racemate being more potent than individual enantiomers .
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Comparative Analysis with Other Compounds :
- A comparative study highlighted structural analogs of this compound, noting variations in potency and selectivity among different synthetic cathinones. For instance, compounds like α-Pyrrolidinohexanophenone displayed increased lipophilicity, potentially enhancing CNS penetration compared to 1-Phenyl derivatives .
Data Table: Comparative Biological Activity of Related Compounds
| Compound Name | Structure Features | Potency (IC50) | Unique Aspects |
|---|---|---|---|
| 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one HCl | Phenyl ring + pyrrolidine | ~69 nM (S-enantiomer) | Selective DAT/NET inhibition |
| α-Pyrrolidinohexanophenone | Longer carbon chain | Not specified | Increased CNS penetration |
| 4-Methyl-N,N-dimethylcathinone | Dimethylamino group | Not specified | Different substitution pattern affects potency |
| 4-Methyl-N,N-diethylcathinone | Diethylamino group | Not specified | Varying alkyl groups influence pharmacokinetics |
Q & A
Q. What are the recommended safety protocols for handling 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .
- Spill Management : Contain spills mechanically using inert absorbents (e.g., vermiculite) and dispose in approved chemical waste containers. Avoid dry sweeping to prevent dust dispersion .
- First Aid : For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water. Do not induce vomiting if ingested—seek immediate medical attention .
Q. How can researchers determine the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare proton (¹H) and carbon (¹³C) NMR spectra against reference standards. Focus on pyrrolidine ring protons (δ 2.5–3.5 ppm) and aromatic phenyl signals (δ 7.2–7.8 ppm) to confirm substituent positions .
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak at m/z 239.8 (C₁₃H₁₇NO·HCl) and fragmentation patterns characteristic of pyrrolidinophenones .
Q. What physicochemical properties influence experimental design for this compound?
- Methodological Answer :
- Solubility : Test in polar (e.g., water, methanol) and nonpolar solvents (e.g., DCM). Hydrochloride salts typically exhibit higher aqueous solubility, affecting dissolution protocols .
- Stability : Conduct accelerated stability studies (40°C/75% RH) to assess degradation under storage conditions. Monitor for hydrochloride dissociation via pH titration .
Advanced Research Questions
Q. What challenges arise in chromatographic separation of this compound from structurally similar pyrrolidinophenones?
- Methodological Answer :
- Column Selection : Use a reverse-phase C18 column with a polar embedded group to improve retention of polar metabolites.
- Mobile Phase Optimization : Adjust pH (2.5–3.5 with formic acid) to suppress silanol interactions and reduce peak tailing. Gradient elution (5–95% acetonitrile in water) enhances resolution .
- Detection : Employ tandem MS (MS/MS) with multiple reaction monitoring (MRM) to distinguish isomers via unique fragmentation pathways .
Q. How should discrepancies in reported pharmacological activity data across in vitro models be reconciled?
- Methodological Answer :
- Model Validation : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
- Data Normalization : Account for differences in cell membrane permeability (e.g., via PAMPA assay) or metabolic stability (hepatic microsome incubation) .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., assay sensitivity, receptor density variations) .
Q. What validation parameters are critical for GC-MS trace impurity analysis?
- Methodological Answer :
- Specificity : Ensure baseline separation of impurities (e.g., synthetic intermediates like 1-phenylpentan-1-one) using selective ion monitoring (SIM).
- Sensitivity : Establish limits of detection (LOD < 0.1%) via signal-to-noise (S/N) ratios.
- Linearity : Validate over 50–150% of the target concentration range (R² ≥ 0.995) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
